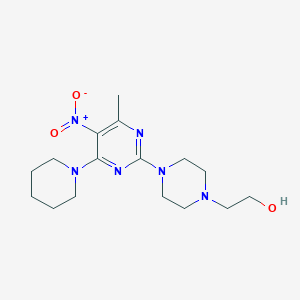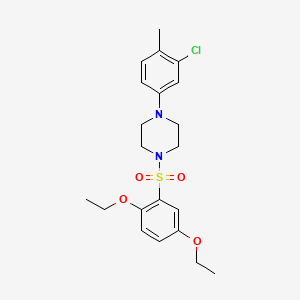![molecular formula C20H14F2N4O2 B2484652 N-(3-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261008-69-8](/img/structure/B2484652.png)
N-(3-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to our compound of interest often involves the condensation of 2-mercapto-5-phenyl-1,3,4-oxadiazole with different phenyl acetamide derivatives. These processes aim to introduce fluorine atoms at specific positions to enhance antimicrobial properties. A study by Parikh and Joshi (2014) on antimicrobial agents emphasizes the role of fluorine atoms in enhancing antimicrobial potency (Parikh & Joshi, 2014).
Molecular Structure Analysis
The molecular structure of compounds like our subject involves complex aromatic rings and heterocyclic components, which are crucial for their biological activity. Ding et al. (2006) detailed the structure of a related compound through X-ray diffraction, showcasing the significance of precise structural configuration for its biological efficacy (Ding et al., 2006).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by the presence of fluorine atoms. Banks et al. (1996) discussed a fluorinating agent that highlights the electrophilic nature of fluorine in chemical reactions, relevant to the synthesis and modification of fluorinated compounds (Banks et al., 1996).
Applications De Recherche Scientifique
Structural and Chemical Analysis
The compound and its derivatives are often synthesized and characterized using various chemical and structural analysis methods. For instance, Wei‐Lin Ding et al. (2006) synthesized a related compound and confirmed its structure using X-ray diffraction, highlighting the precision in structural determination of such complex molecules (Ding et al., 2006).
Biological and Medicinal Research
Compounds similar to N-(3-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide have been explored for various biological and medicinal applications:
Anti-inflammatory Properties : K. Sunder and Jayapal Maleraju (2013) synthesized derivatives of a similar compound and tested them for anti-inflammatory activity, with some derivatives showing significant results (Sunder & Maleraju, 2013).
Antimicrobial and Antifungal Activities : K. Parikh and D. Joshi (2014) synthesized and evaluated derivatives for their antimicrobial properties against various bacterial and fungal strains, finding that the presence of fluorine atoms enhanced antimicrobial properties (Parikh & Joshi, 2014). B. Çavușoğlu et al. (2018) also reported potent antifungal and apoptotic effects of similar triazole-oxadiazole compounds against Candida species (Çavușoğlu et al., 2018).
Antitumor Activity : S. Alqasoumi et al. (2009) synthesized novel derivatives and evaluated their antitumor activity, finding some to be more effective than the reference drug doxorubicin (Alqasoumi et al., 2009).
Spectroscopic and Quantum Mechanical Studies : Y. Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, indicating potential applications in dye-sensitized solar cells and as non-linear optical materials due to their photovoltaic efficiency and hyperpolarizability values (Mary et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound could include further studies to better understand its properties and potential applications. This could involve more detailed studies of its synthesis, structure, reactivity, and mechanism of action, as well as investigations of its safety and environmental impact .
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2/c21-14-8-6-13(7-9-14)19-24-20(28-25-19)17-5-2-10-26(17)12-18(27)23-16-4-1-3-15(22)11-16/h1-11H,12H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCMTLOISOTWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2484577.png)

![Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate](/img/structure/B2484579.png)
![2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2484580.png)

![2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2484582.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2484587.png)


